Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity ADME Prediction Physicochemical Property

3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896822-70-1) is a research-grade, fully synthetic small molecule for CDK-focused kinase inhibitor screening. Its distinctive 4-chlorophenyl/cyclohexyl substitution pattern, combined with high lipophilicity (logP 5.33) and low TPSA (30.27 Ų), makes it an ideal CNS-penetrant candidate for hit identification and ADME model validation. This compound enriches focused libraries and serves as a property benchmark in lead optimization.

Molecular Formula C19H21ClN4
Molecular Weight 340.86
CAS No. 896822-70-1
Cat. No. B2865577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS896822-70-1
Molecular FormulaC19H21ClN4
Molecular Weight340.86
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H21ClN4/c1-13-11-18(23-16-5-3-2-4-6-16)24-19(22-13)17(12-21-24)14-7-9-15(20)10-8-14/h7-12,16,23H,2-6H2,1H3
InChIKeyHGOVCGUOUCGYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 28 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-(4-Chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (896822-70-1): A Pyrazolopyrimidine CDK Inhibitor Scaffold


The compound 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896822-70-1) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. Its core scaffold is characteristic of ATP-competitive kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) [1]. This specific derivative is available as a research-grade screening compound from vendors such as ChemDiv (Compound ID: D724-0474), with a molecular weight of 340.85 g/mol and a molecular formula of C19H21ClN4 . The compound features a 4-chlorophenyl substituent at the 3-position, a cyclohexylamino group at the 7-position, and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core.

Procurement Risk: Why Analogs of 3-(4-Chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Are Not Interchangeable


Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in kinase inhibitor discovery, but minor structural modifications can drastically alter kinase selectivity profiles, potency, and physicochemical properties [1]. The specific combination of a 4-chlorophenyl group at C3, a cyclohexylamine at C7, and a methyl at C5 defines a unique pharmacophore that dictates its binding mode within the ATP-binding pocket. Generic substitution with a close analog, such as one varying the N7-cycloalkyl ring size or the C3-aryl halogen position, is not valid without confirmatory biological data, as these changes can invert selectivity across the kinome or abolish cellular activity. The computed lipophilicity (logP 5.33) and distribution coefficient (logD 4.61) for this compound differ from those of potential alternatives, which would directly impact membrane permeability, solubility, and assay interference potential, making blind substitution a significant source of experimental variability.

Head-to-Head Evidence for Selecting 3-(4-Chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Over Analogs


Computed Lipophilicity (logP/logD) Differentiation for Permeability and Solubility Prediction

The computed partition coefficient (logP) for 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is 5.33, and its distribution coefficient at physiological pH (logD) is 4.61, as reported by ChemDiv . This contrasts with the broader pyrazolo[1,5-a]pyrimidine-7-amine class, where analogs with smaller N7-substituents or different C3-aryl groups exhibit lower lipophilicity, potentially altering membrane permeability and solubility profiles. While this is not a direct biological comparison, it provides a key differentiator for in silico compound selection and assay design.

Lipophilicity ADME Prediction Physicochemical Property

Class-Level CDK Inhibition Potential Based on Patent Literature

The core scaffold of 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine falls within the generic Markush structure of US Patent 7,205,308, which claims pyrazolo[1,5-a]pyrimidine compounds as inhibitors of cyclin-dependent kinases (CDKs) [1]. The patent exemplifies compounds with sub-micromolar IC50 values against CDK2. Direct quantitative data for this specific compound is not available in the patent; however, its structural features—particularly the 4-chlorophenyl and N-cyclohexyl groups—align with pharmacophore elements required for CDK2 ATP-pocket binding. This differentiates it from other pyrazolopyrimidine analogs targeting distinct kinases like PDE10A or CHK1.

Cyclin-Dependent Kinase CDK Inhibitor Kinase Selectivity

Polar Surface Area and Hydrogen Bonding Capability for Blood-Brain Barrier Permeability Prediction

The topological polar surface area (TPSA) of 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is computed to be 30.27 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors . This low TPSA value is well below the empirical threshold of <90 Ų commonly associated with favorable blood-brain barrier (BBB) penetration. In contrast, many pyrazolo[1,5-a]pyrimidine analogs with polar substituents at the 7-position (e.g., morpholine or piperazine) have TPSA values >50 Ų, potentially limiting their CNS exposure. This physicochemical distinction is a practical differentiator when selecting compounds for CNS-targeted screening campaigns.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Optimal Use Cases for Procuring 3-(4-Chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Inhibitor Screening Library Enhancement for CDK-Focused Drug Discovery

Given its structural alignment with the CDK inhibitor pharmacophore described in US Patent 7,205,308 [1], this compound is best deployed as part of a focused screening library targeting cyclin-dependent kinases. Its unique 4-chlorophenyl/cyclohexyl substitution pattern complements existing library members, increasing the diversity of chemotypes available for hit identification. Procurement is justified for laboratories seeking to expand their kinase inhibitor collection with a lipophilic, CNS-penetrant candidate.

In Silico Modeling and Pharmacophore Validation Studies

The well-defined computed physicochemical properties (logP 5.33, logD 4.61, TPSA 30.27 Ų) make this compound a suitable test case for computational models predicting ADME properties or kinase binding. Its procurement enables experimental validation of in silico predictions, particularly for models focused on lipophilicity-driven membrane partitioning or BBB penetration.

Negative Control or Selectivity Counter-Screen in Kinase Profiling

If subsequent profiling reveals that this compound is a potent CDK2 inhibitor, as suggested by its patent class assignment [1], it can serve as a reference compound in broader kinome selectivity panels. Conversely, if it proves inactive against CDKs but active against an off-target, it becomes a valuable selectivity probe to assess target engagement specificity, provided confirmatory data is generated.

Physicochemical Property Benchmarking in Medicinal Chemistry Optimization

The compound's high logD (4.61) and low TPSA (30.27 Ų) can serve as a reference point for lead optimization programs aiming to balance potency with favorable CNS drug-like properties. It can act as a 'property benchmark' against which newly synthesized analogs are compared to track improvements in solubility or metabolic stability while maintaining kinase affinity, though no direct biological data is yet available for this compound.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.